molecular formula C13H12N2O2 B11881148 Methyl 3-methyl-[2,3'-bipyridine]-5'-carboxylate CAS No. 1346686-59-6

Methyl 3-methyl-[2,3'-bipyridine]-5'-carboxylate

Cat. No.: B11881148
CAS No.: 1346686-59-6
M. Wt: 228.25 g/mol
InChI Key: PZFOJJDRTRTHHD-UHFFFAOYSA-N
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Description

Methyl 3-methyl-[2,3’-bipyridine]-5’-carboxylate: is a bipyridine derivative, a class of compounds known for their versatile applications in various fields such as chemistry, biology, and industry. This compound features a bipyridine core with a methyl group at the 3-position and a carboxylate ester at the 5’-position, making it a unique and valuable chemical entity.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Methyl 3-methyl-[2,3’-bipyridine]-5’-carboxylate typically involves the coupling of pyridine derivatives. One common method is the Suzuki coupling reaction , which involves the reaction of a boronic acid with a halogenated pyridine in the presence of a palladium catalyst. The reaction conditions usually include a base such as potassium carbonate and a solvent like dimethylformamide .

Industrial Production Methods: Industrial production of bipyridine derivatives often employs continuous flow synthesis techniques. This method enhances the efficiency and safety of the production process by allowing for better control over reaction conditions and reducing the risk of hazardous by-products .

Chemical Reactions Analysis

Types of Reactions: Methyl 3-methyl-[2,3’-bipyridine]-5’-carboxylate undergoes various chemical reactions, including:

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.

    Substitution: Nucleophiles like amines and thiols can be used under basic conditions.

Major Products:

    Oxidation: Bipyridinium salts.

    Reduction: Dihydrobipyridine derivatives.

    Substitution: Various substituted bipyridine derivatives.

Scientific Research Applications

Methyl 3-methyl-[2,3’-bipyridine]-5’-carboxylate has numerous applications in scientific research:

Mechanism of Action

The mechanism of action of Methyl 3-methyl-[2,3’-bipyridine]-5’-carboxylate involves its ability to coordinate with metal ions, forming stable complexes. These complexes can interact with various molecular targets, such as enzymes and receptors, modulating their activity. The bipyridine core can also participate in redox reactions, making it useful in electrochemical applications .

Comparison with Similar Compounds

Uniqueness: Methyl 3-methyl-[2,3’-bipyridine]-5’-carboxylate is unique due to its specific substitution pattern, which imparts distinct chemical and physical properties. This makes it particularly valuable in applications requiring precise molecular interactions and stability.

Properties

IUPAC Name

methyl 5-(3-methylpyridin-2-yl)pyridine-3-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H12N2O2/c1-9-4-3-5-15-12(9)10-6-11(8-14-7-10)13(16)17-2/h3-8H,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PZFOJJDRTRTHHD-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(N=CC=C1)C2=CC(=CN=C2)C(=O)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H12N2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30745255
Record name Methyl 3-methyl[2,3'-bipyridine]-5'-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30745255
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

228.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1346686-59-6
Record name [2,3′-Bipyridine]-5′-carboxylic acid, 3-methyl-, methyl ester
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1346686-59-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Methyl 3-methyl[2,3'-bipyridine]-5'-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30745255
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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